Et-Boc-ACHC is an intermediate used in the synthesis of various organic compounds, including pharmaceuticals and natural products. Its synthesis involves the reaction of cyclohexanecarboxylic acid with tert-butyl alcohol and thionyl chloride, followed by the addition of ammonia and then ethyl acetate. [, ]
Et-Boc-ACHC is a white crystalline solid that is soluble in organic solvents such as dichloromethane, methanol, and ethanol. It is a stable compound that can be stored at room temperature for long periods. []
Et-Boc-ACHC is a versatile building block used in the synthesis of various complex molecules. Its applications include:
Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is a chemical compound characterized by its molecular formula, C14H25NO4, and a molecular weight of 285.38 g/mol. It features a cyclohexane ring substituted with a carboxylate group and an amino group that is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is commonly used in organic synthesis as a protective group for amines, allowing for selective reactions without the risk of amine involvement until desired .
While specific biological activities of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate are not extensively documented, compounds with similar structures often exhibit significant biological properties. The presence of the Boc-protected amino group suggests potential applications in drug development and peptide synthesis, where such compounds may serve as intermediates or active pharmaceutical ingredients .
The synthesis of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate typically involves several steps:
Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate finds its primary applications in organic synthesis, particularly in:
Interaction studies involving trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate focus on its reactivity and compatibility with various reagents during synthetic processes. The stability provided by the Boc group allows for controlled reactions without premature activation of the amino functionality . Further studies are needed to explore its interactions with biological targets.
Several compounds share structural similarities with trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate | 676371-64-5 | 0.94 |
3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic Acid | 303752-38-7 | 0.91 |
tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate | 223131-01-9 | 0.84 |
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | 239074-29-4 | 0.84 |
Methyl 4-((tert-butoxycarbonyl)amino)butanoate | 85909-04-2 | 0.88 |
Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is unique due to its specific cyclohexane structure combined with the Boc protection strategy, which enhances its stability and utility in organic synthesis compared to other similar compounds that may lack this structural feature or protective capability .